4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride - 1306605-94-6

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride

Catalog Number: EVT-1732310
CAS Number: 1306605-94-6
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate []

Compound Description: This compound is synthesized by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. Its crystal structure exhibits weak intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯π interactions.

Methyl 2-{[3-(4-Methylsulfanyl)phenyl-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate []

Compound Description: This compound is synthesized by reacting methyl (2-hydroxyphenyl)acetate with 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole. Its structure exhibits intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions.

-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide []

Compound Description: This compound is a novel 1,2,4-oxadiazole derivative containing a 1,3,4-thiadiazole amide group. It demonstrated good nematocidal activity against Bursaphelenchus xylophilus, showing a corrected mortality of 57.1% at 200 mg/L. It also displayed effects on B. xylophilus behavior, respiration, and oxygen consumption, and caused fluid leakage.

N-(5-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde []

Compound Description: Similar to the previous compound, this molecule is also a novel 1,2,4-oxadiazole derivative with a 1,3,4-thiadiazole amide group, exhibiting good nematocidal activity against Bursaphelenchus xylophilus (60.1% corrected mortality at 200 mg/L). It shared similar biological effects on B. xylophilus as the previous compound.

(2-Chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline []

Compound Description: This compound, particularly its S-enantiomer (YM-53389), demonstrates high affinity for the human 5-HT4 receptor and potent agonistic activity in guinea pig ileum preparations. The R-enantiomer exhibits the opposite selectivity.

-((1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one []

Compound Description: This compound is a coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrid that exhibits promising cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D).

-{(5-aryl-1,3,4-oxadiazol-2-yl)methoxy}quinolines []

Compound Description: This series of compounds, based on an 8-hydroxyquinoline scaffold with a 1,3,4-oxadiazole ring connected via a methoxy linker, were synthesized and evaluated for anti-inflammatory, analgesic, ulcerogenic and antimicrobial activities.

-(3-Methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime []

Compound Description: This compound was identified as the ring cleavage and recyclization product of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine. Its structure was confirmed by X-ray analysis.

-(3-p-Chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime []

Compound Description: This compound is another ring cleavage and recyclization product identified in the same study as the previous compound, derived from p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine. Its structure was confirmed by X-ray analysis.

-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one []

Compound Description: This compound is a thiofibrate bearing a 1,2,4-triazole moiety synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. Its structure was confirmed by IR and 1H NMR analysis.

-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one []

Compound Description: This is another thiofibrate derived from 7-hydroxy-4-methyl-2H-chromen-2-one, featuring a 1,3,4-oxadiazole moiety. Its structure was confirmed by IR and 1H NMR analysis.

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone [, ]

Compound Description: This compound emerged from a research program aiming to develop dual orexin receptor antagonists (DORAs) for treating insomnia disorders. It showed potent DORA activity with good brain penetration and in vivo efficacy comparable to Suvorexant in rats. ,

(4‐Chloro‐2‐[1,2,3]triazol‐2‐yl‐phenyl)‐{(S)‐2‐methyl‐2‐[5‐(2‐trifluoromethoxy‐phenyl)‐4H‐[1,2,4]triazol‐3‐yl]‐pyrrolidin‐1‐yl}l‐methanone []

Compound Description: This compound is a DORA with improved in vivo efficacy compared to the previous compound. It was developed by addressing the liabilities of low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility observed in its predecessor.

[3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-yl]-[(S)-1-(3-methyl-[1,2,4]oxadiazol-5-yl)-propyl]-amine, Polymorph Form 2 []

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidinyl derivative designed as a corticotropin-releasing factor (CRF) receptor antagonist. The invention specifically describes the polymorph Form 2 of this compound.

Properties

CAS Number

1306605-94-6

Product Name

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline;hydrochloride

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

InChI

InChI=1S/C10H11N3O2.ClH/c1-7-12-10(15-13-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H

InChI Key

HBDKNANIWXJWJM-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)N.Cl

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.